2-(4-Metoxifenil)-2-oxoetíl 2-hidroxi-4-quinolinocarboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

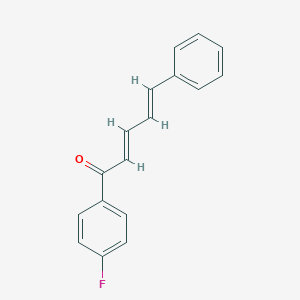

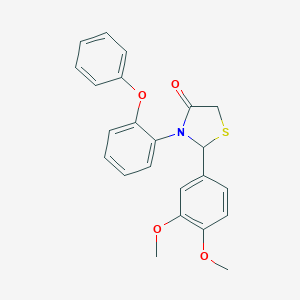

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound with the molecular formula C19H15NO5. It is also known by its IUPAC name [2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate .

Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is 337.3g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation. 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its cytotoxic effects against cancer cells. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication, which may contribute to its antimicrobial activity. Finally, 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been found to inhibit the activation of nuclear factor-kappa B, a key signaling pathway involved in inflammation, which may contribute to its anti-inflammatory activity.

Biochemical and Physiological Effects:

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity against cancer cells, antimicrobial activity against pathogenic bacteria, and anti-inflammatory activity. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of potential applications. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various disease models. Additionally, the development of novel derivatives of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, may provide further insights into the biochemical and physiological effects of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate.

Métodos De Síntesis

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with acetic anhydride, followed by the reaction of the resulting product with 2-hydroxy-4-quinolinecarboxylic acid. The final product is obtained through the esterification of the resulting intermediate with oxalyl chloride and dimethylformamide.

Aplicaciones Científicas De Investigación

Educación Química: Entrenamiento en Química Sintética

Por último, este compuesto puede servir como una molécula compleja para el entrenamiento en química sintética en entornos educativos. Proporciona un enfoque multifacético para enseñar diversas técnicas de síntesis orgánica y métodos analíticos.

Cada aplicación aprovecha la estructura química única de 2-(4-Metoxifenil)-2-oxoetíl 2-hidroxi-4-quinolinocarboxilato y sus derivados. La versatilidad del compuesto en investigación y las posibles aplicaciones industriales lo convierten en un tema valioso para un estudio más profundo .

Propiedades

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-24-13-8-6-12(7-9-13)17(21)11-25-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYZJSGUXKPDSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-methylphenyl)sulfonyl]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498908.png)

![5-phenyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498909.png)

![5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498911.png)

![2-[(2-chloroanilino)methyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498912.png)

![2-[(4-bromoanilino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498913.png)

![2-(1-pyrrolidinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498914.png)

![5,6-dimethyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498916.png)

![5,6-dimethyl-2-{[(4-methylphenyl)sulfonyl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498917.png)